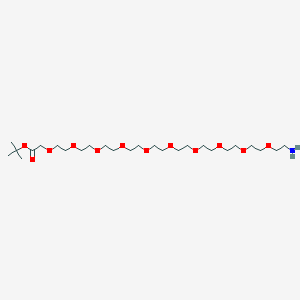

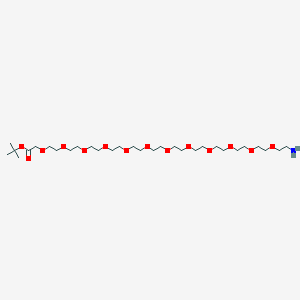

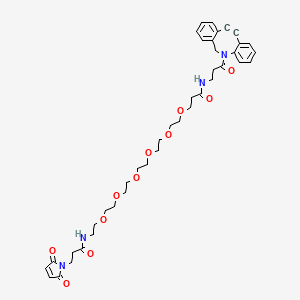

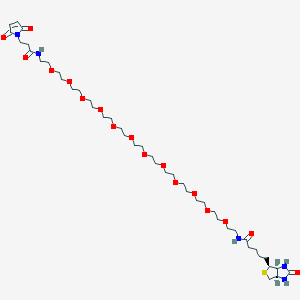

Biotin-PEG12-Mal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

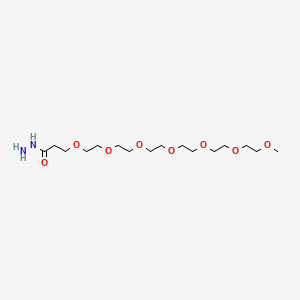

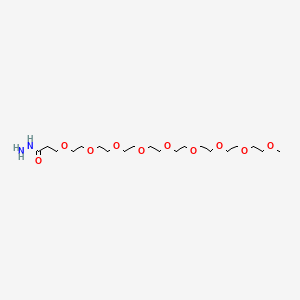

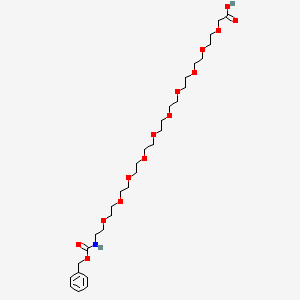

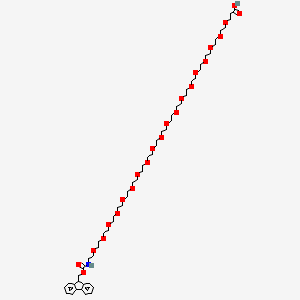

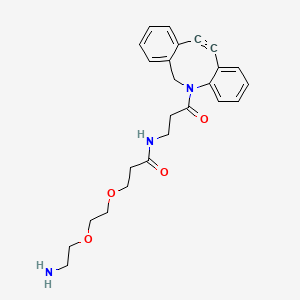

Biotin-PEG12-Mal is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is widely used in bioconjugation and protein labeling due to its ability to form stable thioether bonds with sulfhydryl groups on proteins. The PEG spacer imparts water solubility and flexibility, reducing steric hindrance and enhancing the biotinylation process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-Mal typically involves the conjugation of biotin with a PEG spacer, followed by the introduction of a maleimide group. The process can be summarized as follows:

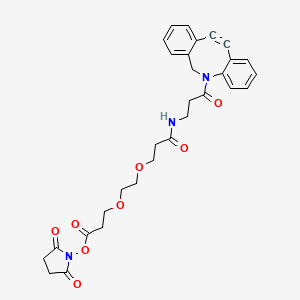

Activation of Biotin: Biotin is activated using N-hydroxysuccinimide (NHS) to form biotin-NHS.

PEGylation: The activated biotin is then reacted with a PEG spacer that has an amine group, forming biotin-PEG.

Maleimide Introduction: The biotin-PEG is further reacted with a maleimide-containing reagent to introduce the maleimide group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using chromatography techniques and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG12-Mal primarily undergoes nucleophilic substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5).

Common Reagents and Conditions:

Reagents: Common reagents include biotin-NHS, PEG-amine, and maleimide-containing compounds.

Conditions: Reactions are typically carried out in aqueous buffers at neutral pH, with temperatures ranging from room temperature to 37°C.

Major Products: The major product of the reaction is a biotinylated protein, where the this compound is covalently attached to the protein via a thioether bond.

Scientific Research Applications

Biotin-PEG12-Mal has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of bioconjugates and as a linker in the development of targeted drug delivery systems.

Biology: Employed in protein labeling, cell surface labeling, and the study of protein-protein interactions.

Medicine: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), and in the creation of targeted therapeutics.

Industry: Applied in the production of biotinylated antibodies and other biotinylated molecules for various biotechnological applications.

Mechanism of Action

The mechanism of action of Biotin-PEG12-Mal involves the formation of a covalent bond between the maleimide group and sulfhydryl groups on target proteins. This reaction forms a stable thioether bond, effectively biotinylating the protein. The biotin moiety then binds with high affinity to avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated protein.

Comparison with Similar Compounds

Biotin-PEG2-Mal: A shorter PEG spacer, resulting in less flexibility and solubility compared to Biotin-PEG12-Mal.

Biotin-PEG4-Mal: Intermediate length PEG spacer, offering a balance between flexibility and solubility.

NHS-PEG12-Biotin: Similar PEG spacer but uses an NHS ester instead of a maleimide group, reacting with primary amines instead of sulfhydryl groups.

Uniqueness: this compound is unique due to its long PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it highly effective for bioconjugation and protein labeling applications. The maleimide group offers specific and efficient reactivity with sulfhydryl groups, making it a versatile tool in various scientific research fields.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)/t36-,37-,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCINZZZEVIC-LIGBGABDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75N5O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.